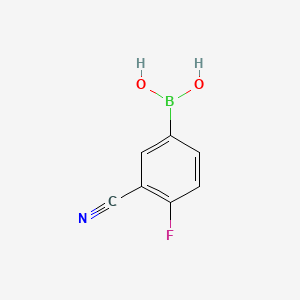

3-Cyano-4-fluorophenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(3-cyano-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKIYJDSLMKNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374095 | |

| Record name | 3-Cyano-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-21-6 | |

| Record name | 3-Cyano-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-4-FLUOROPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 4 Fluorophenylboronic Acid

Palladium-Catalyzed Borylation of 3-Cyano-4-fluorophenyl Halides

The Miyaura borylation reaction stands as a cornerstone for the synthesis of arylboronic acids and their esters. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide with a diboron (B99234) species, catalyzed by a palladium complex. For the synthesis of 3-Cyano-4-fluorophenylboronic acid, the starting material is typically a 2-fluoro-5-halobenzonitrile, where the halide can be bromine or chlorine.

Bis(pinacolato)diboron (B₂pin₂) is the most frequently employed boron source in these reactions. organic-chemistry.org Its use leads to the formation of the pinacol (B44631) ester of this compound. These pinacol esters are advantageous as they are generally stable, crystalline solids that can be purified by chromatography and are tolerant to air and moisture. organic-chemistry.org While the pinacol esters are stable, they can be readily used in subsequent reactions like the Suzuki-Miyaura cross-coupling without the need for hydrolysis. organic-chemistry.org

Palladium catalysts are central to the success of the Miyaura borylation. rsc.org A variety of palladium sources and ligands can be utilized to achieve high efficiency. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the catalyst.

Commonly used palladium precursors include Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) and PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride). researchgate.netd-nb.info The choice of ligand is also critical and can significantly influence the reaction's outcome. For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to be effective in catalyzing the borylation of challenging substrates, including those with fluorine substituents. d-nb.info In some cases, base-free conditions have been developed, which is particularly beneficial for substrates sensitive to decomposition in the presence of a base. d-nb.infochemrxiv.orgchemrxiv.org

The choice of base and solvent is crucial for optimizing the Miyaura borylation reaction. organic-chemistry.org A common base used is potassium acetate (B1210297) (KOAc), which is considered a weak base and helps to avoid the competing Suzuki-Miyaura coupling reaction that can occur with stronger bases. organic-chemistry.org The base is believed to play a role in the transmetalation step of the catalytic cycle. organic-chemistry.org

The solvent system also plays a significant role. Solvents such as dioxane, toluene, and dimethylformamide (DMF) are frequently used. The selection of the solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction rate and yield. In some instances, solvent-free conditions have been successfully employed, offering a more environmentally friendly and economical approach. researchgate.net

| Catalyst System | Base | Solvent | Starting Material | Product | Yield |

| PdCl₂(PPh₃)₂ | KOAc | - (Solvent-free) | 2-Fluoro-5-bromobenzonitrile | This compound pinacol ester | High |

| Pd(dba)₂ / SPhos | - (Base-free) | Toluene | 2-Fluoro-5-chlorobenzonitrile | This compound pinacol ester | Good to Excellent |

Table 1. Representative Palladium-Catalyzed Borylation Reactions for the Synthesis of this compound Derivatives.

Palladium-Catalyzed Borylation of 3-Cyano-4-fluorophenyl Halides

Advanced Synthetic Approaches

Beyond the well-established palladium-catalyzed methods, other synthetic strategies utilizing different types of reactive intermediates have been developed.

Organometallic Reagent-Based Synthesis

An alternative approach to the synthesis of arylboronic acids involves the use of organometallic reagents, such as organolithium or Grignard reagents. nih.gov This method typically involves the halogen-metal exchange of an aryl halide followed by quenching the resulting organometallic species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate.

Industrial-Scale Production Optimizations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a shift towards more efficient, robust, and scalable manufacturing processes. Traditional batch production methods for substituted phenylboronic acids, such as those involving Grignard reactions with trialkyl borates, can present challenges in terms of safety, cost, and the number of synthetic steps, making them less suitable for large-scale industrial applications. google.com Consequently, the industry is increasingly adopting advanced manufacturing technologies to overcome these limitations.

Continuous Flow Reactor Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability. nih.gov In a continuous flow setup, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity of the final product.

For the synthesis of boronic acids, continuous flow systems can facilitate reactions that are otherwise difficult to control in large batch reactors. For instance, the formation of the boronic acid can be achieved by reacting a suitable precursor with a borate ester. In a flow system, the rapid mixing and superior heat transfer capabilities of microreactors can significantly enhance the reaction rate and selectivity.

Illustrative Example of a Continuous Flow Process for a Related Phenylboronic Acid Derivative:

A study on the automated optimization of a multistep continuous flow process for a pharmaceutical synthesis demonstrated the potential for significant yield improvement and process efficiency. nih.gov While not specific to this compound, the principles are directly applicable. The optimization of a two-step process involving a heterogeneously catalyzed reaction followed by a homogeneous reaction was achieved using a Bayesian optimization algorithm. nih.gov This highlights the potential for developing a highly optimized, multi-step continuous flow synthesis for this compound.

Below is a hypothetical data table illustrating the potential improvements in the synthesis of a substituted phenylboronic acid using a continuous flow reactor compared to a traditional batch process.

| Parameter | Traditional Batch Process | Continuous Flow Reactor |

| Reaction Time | 12 - 24 hours | 30 - 60 minutes |

| Typical Yield | 70 - 80% | > 90% |

| Operating Temperature | -20°C to 25°C | 0°C to 50°C (with better control) |

| Pressure | Atmospheric | Can be elevated for improved reaction rates |

| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes, enhanced safety |

| Scalability | Difficult and requires reactor redesign | Achieved by running the system for longer or in parallel |

Automated Synthesis Systems for Enhanced Yield and Quality Control

The integration of automated systems with continuous flow reactors represents the forefront of modern chemical manufacturing. These systems can monitor and control the entire production process in real-time, leading to enhanced yield, consistent product quality, and reduced human error.

Process Analytical Technology (PAT) is a key component of automated synthesis systems. youtube.comhamiltoncompany.com PAT involves the use of online analytical instruments to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. This data-rich approach allows for immediate adjustments to the process, ensuring that the final product consistently meets the required specifications.

For the production of this compound, an automated system could continuously monitor parameters such as the concentration of reactants and products, pH, and temperature. Any deviation from the optimal conditions would trigger an automated response to bring the process back into the desired range. This level of control is crucial for maintaining high product quality and minimizing batch-to-batch variability.

Key Components of an Automated Synthesis System for this compound Production:

| Component | Function |

| Automated Liquid Handlers | Precise dispensing of reactants and reagents. |

| Continuous Flow Reactor | The core reaction vessel where the synthesis occurs. |

| In-line Analytical Probes (e.g., FTIR, Raman) | Real-time monitoring of reaction progress and product formation. |

| Control Software with Feedback Loops | Adjusts process parameters (e.g., flow rate, temperature) based on real-time analytical data. |

| Automated Work-up and Purification | Downstream processing of the product stream to isolate the pure compound. |

Mechanistic Investigations of 3 Cyano 4 Fluorophenylboronic Acid Reactivity

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron species with an organohalide under the action of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition : A low-valent palladium(0) complex reacts with an organohalide (Ar-X) to form a high-valent palladium(II) intermediate (Ar-Pd-X).

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other ligand. This is a critical step where the structure of the boronic acid plays a significant role.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle. libretexts.orglibretexts.org

For a substrate like 3-cyano-4-fluorophenylboronic acid, the strong electron-withdrawing properties of the cyano and fluoro groups decrease the nucleophilicity of the aryl ring, which can profoundly impact the kinetics and mechanism of the transmetalation step.

Elucidation of Transmetalation Pathways

Transmetalation is arguably the most complex step of the Suzuki-Miyaura cycle and the one most sensitive to the specific reagents and conditions used. It requires the activation of the otherwise stable boronic acid, typically by a base, to facilitate the transfer of its organic moiety to the palladium center. organic-chemistry.org For electron-deficient boronic acids, this step often becomes the rate-determining step of the entire catalytic cycle. nih.govpku.edu.cn

While specific kinetic data for this compound is not extensively documented, studies on analogous fluorinated and electron-deficient arylboronic acids provide significant insight. Research on the coupling of various phenylboronic acids with 1-bromo-4-fluorobenzene (B142099) showed that 4-fluorophenylboronic acid yielded the highest turnover frequency (TOF) compared to phenylboronic acid and other substituted versions under certain conditions. mdpi.comsemanticscholar.org This suggests that the electronic effects influencing the activation of the boronic acid are a key determinant of reaction rate. mdpi.com

The challenge of using highly electron-deficient substrates is exemplified by studies on pentafluorophenylboronic acid, which is generally inactive under standard Suzuki conditions. Special conditions, such as the use of cesium fluoride (B91410) (CsF) in combination with silver(I) oxide (Ag₂O), were required to promote the reaction, highlighting the kinetic barrier to transmetalation for such compounds. researchgate.net This implies that for this compound, the choice of base and potential additives is critical to overcome the high activation energy of the transmetalation step. A Hammett study on a similar system yielded a positive ρ value of 0.79, indicating the development of a partial negative charge on the aromatic ring of the aryl boronate in the rate-determining transmetalation step. researchgate.net

| Boronic Acid | Reaction Temperature (°C) | TOF (h⁻¹) after 3h | Reference |

|---|---|---|---|

| Phenylboronic acid | 110 | ~50 | mdpi.comsemanticscholar.org |

| 4-Fluorophenylboronic acid | 110 | 67.1 | mdpi.comsemanticscholar.org |

| 4-Carboxyphenylboronic acid | 110 | Lower than Phenylboronic acid | mdpi.com |

Two primary mechanisms are proposed for the base-mediated transmetalation step, and the dominant pathway depends heavily on the reaction conditions. researchgate.netchembites.org

Boronate Pathway : In this mechanism, the base (e.g., hydroxide) first attacks the boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, such as [ArB(OH)₃]⁻. organic-chemistry.orgpku.edu.cn This activated boronate then reacts with the arylpalladium(II) halide complex (L-Pd-Ar'-X) to complete the transmetalation.

Oxo-Palladium Pathway : Alternatively, the base reacts with the arylpalladium(II) halide complex, replacing the halide ligand to form a more reactive arylpalladium(II) hydroxide (B78521) complex (L-Pd-Ar'-OH). chembites.org This palladium-hydroxo species then undergoes a rapid reaction with the neutral boronic acid (ArB(OH)₂). chembites.orgcapes.gov.br

Seminal work by Hartwig and Carrow provided strong evidence for the dominance of the oxo-palladium pathway under typical catalytic conditions involving weak bases and aqueous solvents. chembites.orgcapes.gov.br Through stoichiometric studies, they demonstrated that the reaction between an isolated arylpalladium hydroxo complex and a boronic acid is significantly faster than the reaction between an arylpalladium halide complex and an isolated aryltrihydroxyborate. chembites.org This suggests that the formation of the Pd-OH intermediate is the key activation step.

| Reactants | Pathway | Observed Rate | Reference |

|---|---|---|---|

| LPdArCl + [p-tolylB(OH)₃]⁻ | Boronate Pathway | Very Slow (<10% conversion after 11h) | chembites.org |

| LPdArOH + p-tolylB(OH)₂ | Oxo-Palladium Pathway | Fast (k ≈ 10⁻³ s⁻¹) | chembites.org |

Both hydroxide and fluoride ions can play a complex and crucial role in the transmetalation step, particularly for an organoboron species like this compound which contains a fluorine atom.

Hydroxide ions (OH⁻) , typically generated from bases like K₂CO₃ or NaOH in aqueous media, are essential for activating the reaction as described in the two primary pathways. chembites.org However, kinetic studies have revealed that the reaction rate can exhibit a bell-shaped dependence on the hydroxide concentration. thieme-connect.com While OH⁻ is required to initiate the reaction, excessively high concentrations can lead to the formation of unreactive species or other inhibitory effects.

Fluoride ions (F⁻) , often introduced as bases like KF or CsF, have a particularly multifaceted role in Suzuki-Miyaura reactions. thieme-connect.comresearchgate.net Mechanistic studies have revealed a "triple role" for fluoride:

Favorable for Transmetalation : Fluoride can replace the halide on the palladium center to form a trans-ArPdFL₂ complex. This species is highly reactive towards transmetalation with a neutral boronic acid, representing an alternative activation pathway to the palladium-hydroxo intermediate. thieme-connect.comresearchgate.net

Favorable for Reductive Elimination : Fluoride ions have also been shown to catalyze the final reductive elimination step, accelerating the formation of the product and turnover of the catalyst. thieme-connect.com

Role of Palladium Catalysis and Co-Catalysts

The choice of palladium source, ligands, and any co-catalysts directly influences the efficiency of the catalytic cycle, especially the rate-determining step.

Recent advanced studies using single-molecule junctions to monitor the Suzuki-Miyaura reaction in real-time have provided direct evidence that transmetalation is the rate-determining step within their specific catalytic system. nih.govpku.edu.cn This aligns with the understanding that for substrates where oxidative addition is fast (e.g., with aryl iodides or bromides) and the organoboron reagent is electronically deactivated, the burden of the catalytic cycle shifts to the C-C bond-forming transmetalation step. Therefore, the successful coupling of this compound is critically dependent on conditions that specifically accelerate the transmetalation phase of the cycle.

Ligand Effects on Reactivity and Selectivity

In the context of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice of ligand is paramount in dictating the efficiency and selectivity of the transformation involving this compound. The electronic properties of this substrate, characterized by the electron-withdrawing nature of its cyano and fluoro substituents, necessitate carefully selected ligand systems to achieve optimal results.

Research has demonstrated the effectiveness of specific ligands in promoting challenging cross-coupling reactions. For instance, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been successfully used to obtain good yields in couplings involving electron-deficient arylboronic acids where other ligands failed. thieme-connect.com Similarly, protocols using SPhos in combination with a suitable base and solvent system have been developed to minimize protodeboronation when coupling heteroaryl boronic acids. rsc.org The use of mono-N-protected amino acids, such as Ac-Ile-OH, has also been reported to significantly accelerate Pd(II)-catalyzed C-H/arylboron cross-coupling reactions, showcasing how specialized ligands can dramatically improve reaction rates and yields. nih.gov

The impact of different ligands on a model Suzuki-Miyaura coupling reaction is often evaluated to determine the optimal conditions. The data below illustrates how ligand selection can influence the yield of cross-coupling products.

Table 1: Effect of Different Phosphine Ligands on the Yield of a Model Suzuki-Miyaura Coupling Reaction

| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | P(t-Bu)₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | SPhos | Pd(OAc)₂ | CsF | Isopropanol (B130326) | 80 | 92 rsc.org |

| 4 | XantPhos | Pd(dba)₂ | K₃PO₄ | Toluene | 150 | 85 acs.org |

This table is illustrative and compiles representative data from various sources to show general trends in ligand effectiveness.

Electronic and Steric Effects of Cyano and Fluoro Substituents

The presence of both a cyano and a fluoro group on the phenyl ring significantly influences the electronic properties of this compound. Both substituents are strongly electron-withdrawing, which has a profound effect on the electrophilicity of the boron center. The fluorine atom exerts a powerful inductive withdrawing effect, while the cyano group withdraws electron density through both inductive and resonance effects. researchgate.net

This withdrawal of electron density from the aromatic ring makes the attached boronic acid group more Lewis acidic. An increase in the Lewis acidity of the boron atom enhances its ability to accept electron density from the transmetalating base, forming the more reactive boronate species (e.g., [ArB(OH)₃]⁻). mdpi.comnih.gov Studies on fluorinated phenylboronic acids have shown that the introduction of fluorine substituents increases their acidity, an effect that is most pronounced when the substituent is in the ortho position. mdpi.com For this compound, the combined electron-withdrawing power of the substituents leads to a highly electrophilic boron center, which can facilitate the transmetalation step of the Suzuki-Miyaura coupling cycle.

The enhanced electrophilicity of the boron center in this compound directly modulates reaction kinetics. A more Lewis acidic boronic acid can lead to a faster rate of transmetalation, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle. However, the electronic effects are complex and can also increase the rate of undesirable side reactions.

Highly electron-deficient arylboronic acids are particularly susceptible to base-mediated protodeboronation. acs.orgnih.gov Kinetic studies have shown that the rate of protodeboronation is highly dependent on the electronic nature of the substituents on the aryl ring. acs.orged.ac.uk For instance, polyfluorinated phenylboronates can have half-lives of mere seconds or milliseconds under basic conditions. nih.gov This means that for a productive cross-coupling to occur, the rate of the desired catalytic reaction must be significantly faster than the rate of protodeboronation.

This competition between productive coupling and decomposition pathways defines the chemoselectivity of the reaction. The choice of catalyst, ligand, base, and solvent must be carefully optimized to favor the cross-coupling pathway over protodeboronation. wikipedia.orgrsc.org The presence of the cyano and fluoro groups, therefore, presents a kinetic challenge: while they may activate the substrate for transmetalation, they also activate it for decomposition.

Analysis of Side Reactions and Mitigation Strategies

The mechanism for protodeboronation is highly dependent on the reaction conditions and the substrate. For electron-deficient arylboronic acids, base-catalyzed protodeboronation is particularly relevant under typical Suzuki-Miyaura conditions. rsc.org Kinetic studies have revealed a dual mechanistic regime for this process. For highly electron-deficient systems, the reaction may proceed through a pathway involving the formation of a transient aryl anion after the rate-limiting cleavage of the C-B bond. acs.orgnih.gov

Several strategies have been developed to mitigate protodeboronation:

Catalyst and Ligand Optimization: The use of highly active catalysts and robust ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. wikipedia.org

Slow-Release Strategies: This approach involves using a protected form of the boronic acid, such as an organotrifluoroborate or a MIDA boronate ester. These derivatives slowly release the free boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing its rate of decomposition. wikipedia.orgbris.ac.uk

Anhydrous Conditions: In some cases, using anhydrous conditions can suppress protodeboronation by eliminating the proton source (water). ed.ac.uk

Reaction Condition Control: Careful selection of the base, solvent, and temperature can significantly influence the relative rates of cross-coupling and protodeboronation.

Table 2: Strategies to Mitigate Protodeboronation

| Strategy | Description | Example Application | Reference |

| Active Catalyst Systems | Use of highly efficient Pd catalysts and bulky, electron-rich ligands to accelerate the cross-coupling rate. | Pd(OAc)₂/SPhos for coupling heteroaryl boronic acids. | rsc.org |

| Slow-Release Reagents | Employment of boronic acid derivatives (e.g., MIDA boronates, organotrifluoroborates) that slowly generate the active boronic acid. | Cross-coupling of unstable 2-pyridine boronic acid using MIDA boronates. | wikipedia.org |

| Control of Reaction Conditions | Optimization of base, solvent, and temperature to favor the desired reaction pathway. | Using CsF in isopropanol to minimize protodeboronation of heteroaryl boronic acids. | rsc.org |

Another common side reaction in Suzuki-Miyaura couplings is the oxidative homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl byproduct (in this case, 2,2'-difluoro-5,5'-dicyanobiphenyl). This reaction is typically mediated by Pd(II) species and is often promoted by the presence of oxygen. acs.orgyonedalabs.com

The generally accepted mechanism involves the transmetalation of two equivalents of the boronic acid to a Pd(II) center, followed by reductive elimination to form the homocoupled product and a Pd(0) species. yonedalabs.com Since Pd(II) salts are often used as pre-catalysts, or can be formed by the oxidation of Pd(0) by air, conditions can be ripe for this side reaction to occur. yonedalabs.comresearchgate.net

Strategies to suppress oxidative homocoupling focus on minimizing the concentration of both Pd(II) and oxygen in the reaction mixture:

Rigorous Deoxygenation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is crucial. Subsurface sparging with nitrogen is a particularly effective method to remove dissolved oxygen. acs.orgresearchgate.net

Addition of Reducing Agents: Introducing a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species back to the catalytically active Pd(0) state without interfering with the main catalytic cycle. acs.org

Slow Addition of Boronic Acid: A slow addition of the boronic acid can keep its concentration low, which in turn suppresses the rate of the bimolecular homocoupling reaction. researchgate.net

Pre-heating of Reaction Mixture: Heating the catalyst, base, and coupling partner before adding the boronic acid can help ensure the rapid formation of the active Pd(0) catalyst and initiate the cross-coupling cycle promptly upon addition of the boronic acid. researchgate.net

Table 3: Methods for Suppressing Oxidative Homocoupling

| Method | Description | Effect on Homocoupling | Reference |

| Nitrogen Sparge | Rigorous exclusion of dissolved oxygen from the reaction mixture. | Nearly complete suppression of the homocoupling dimer. | acs.org |

| Addition of Potassium Formate | Acts as a mild reducing agent, minimizing the concentration of free Pd(II). | Significantly suppresses the formation of the homocoupling byproduct. | acs.org |

| Slow Addition of Reagent | The boronic acid or its ester is added slowly to the reaction mixture. | Critical in suppressing the formation of homocoupled impurities. | researchgate.net |

| Inert Atmosphere | Carrying out the reaction under a nitrogen or argon atmosphere. | Prevents the formation of homocoupled byproducts that are observed when the reaction is performed in air. | researchgate.netresearchgate.net |

Other Carbon-Carbon Bond Forming Reactions

While prominently used in Suzuki-Miyaura cross-coupling reactions, this compound is also a versatile reagent in other carbon-carbon bond-forming processes. Its unique electronic and structural features allow for a range of applications beyond typical cross-coupling.

Chemoselective Boronation Reactions with Diols and Carbonyl Compounds

A key reaction of boronic acids is their esterification with diols to form boronate esters. This process is typically reversible and highly chemoselective. With this compound, the electrophilic boron atom readily reacts with 1,2- and 1,3-diols to form stable five- or six-membered cyclic esters. This reaction is fundamental for the protection of the boronic acid moiety, which can enhance its stability, solubility, and handling properties, while also mitigating side reactions like protodeboronation.

The formation of these boronate esters is an equilibrium process, the position of which is influenced by factors such as the specific diol used, the solvent, and the presence of water. For instance, the reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields a highly stable pinacol boronate ester, a derivative frequently employed in sequential cross-coupling strategies.

While reactions with carbonyl compounds are less common, boronic acids can participate in additions to aldehydes and ketones under specific catalytic conditions, leading to the formation of secondary or tertiary alcohols. The Lewis acidity of the boron atom in this compound, enhanced by the electron-withdrawing substituents, can facilitate its interaction with the carbonyl oxygen, although a catalyst is often required for efficient carbon-carbon bond formation.

Coordination Chemistry with Transition Metals for Catalysis

The utility of this compound in catalysis is intrinsically linked to its ability to coordinate with transition metals. The electronic nature of the substituents plays a critical role in the kinetics and mechanism of these interactions.

In palladium-catalyzed cross-coupling reactions, the transmetalation step involves the transfer of the 3-cyano-4-fluorophenyl group from boron to the palladium(II) center. The rate of this step is sensitive to the electronic environment of the boronic acid. The electron-withdrawing cyano and fluoro groups increase the Lewis acidity of the boron atom, which can influence the formation of the initial palladium-boronate complex and the subsequent transfer of the aryl group.

Copper(I) catalysts are also significant, particularly in Chan-Lam coupling and other related transformations. Although these are primarily carbon-heteroatom bond-forming reactions, the underlying coordination principles are relevant. The cyano group's nitrogen atom in this compound could potentially coordinate to a copper(I) center, thereby influencing the reaction's regiochemistry and catalytic efficiency.

Beyond its primary role as a substrate that transfers an aryl group, this compound has the potential to act as a ligand. The boronic acid group can coordinate to a metal center, and the cyano group provides an additional binding site. This bifunctional nature allows for the formation of more complex coordination structures, including metallacycles or bridged dimeric species. This behavior is an area of interest for the development of novel catalysts where the boronic acid derivative could play a dual role as both reactant and ligand, potentially influencing the stability and activity of the catalytic species.

Halodeboronation Studies

Halodeboronation is a synthetically important reaction that involves the cleavage of a carbon-boron bond and the formation of a carbon-halogen bond. Mechanistic studies of this process reveal fundamental aspects of the C-B bond's reactivity.

The bromodeboronation of arylboronic acids, including this compound, can be effectively catalyzed by bases like sodium methoxide (B1231860) (NaOMe). Research has shown that such reactions proceed through a boronate-driven ipso-substitution pathway. st-andrews.ac.ukorganic-chemistry.orgnih.gov The mechanism is initiated by the addition of the methoxide anion to the empty p-orbital of the boron atom, forming a tetracoordinate boronate species.

This in situ-generated boronate is significantly more nucleophilic at the ipso-carbon than the parent trigonal boronic acid. The electron-rich aryl ring of the boronate intermediate then attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS), leading to the displacement of the boronic moiety and the formation of the corresponding aryl bromide. The rate-limiting step is typically the ipso-substitution itself. st-andrews.ac.uk

Hydroarylation Reactions

Rhodium-Catalyzed Hydroarylation of Fullerenes

The functionalization of fullerene C₆₀ through rhodium-catalyzed hydroarylation represents a significant advancement in the synthesis of novel carbon-based materials. This method allows for the direct addition of an aryl group and a hydrogen atom across one of the researchgate.netresearchgate.net double bonds of the fullerene cage, offering a versatile tool for tuning the electronic and physical properties of fullerenes. The use of arylboronic acids as the arylating agent is central to this transformation, with the specific choice of boronic acid influencing the reaction's efficiency and mechanistic pathway.

Investigations into the rhodium-catalyzed hydroarylation of C₆₀ have been conducted using a variety of arylboronic acids. The reaction is typically catalyzed by a rhodium complex, such as [Rh(COD)(MeCN)₂]BF₄, in a mixed solvent system like o-dichlorobenzene and water. The presence of a protic solvent is crucial, as it serves as the proton source for the hydroarylation product.

Mechanistic studies, including those employing Density Functional Theory (DFT) calculations, have shed light on the reaction pathway. nih.gov The catalytic cycle is understood to involve several key steps. The rate-determining step is proposed to be the simultaneous transfer of a hydrogen atom from a water molecule to the fullerene and the regeneration of the active rhodium species. nih.gov

The electronic nature of the arylboronic acid plays a critical role in the reaction mechanism. When electron-poor arylboronic acids, such as this compound, are used, it is suggested that a 1,4-rhodium shift may occur during the catalytic cycle. This is in contrast to electron-rich arylboronic acids, which have been shown to form stable η⁶-arene-rhodium intermediate complexes. The formation of these intermediates can be observed through significant changes in ¹H and ¹³C NMR chemical shifts.

The progress and outcome of the hydroarylation reaction using fluorinated arylboronic acids can be effectively monitored using ¹⁹F NMR spectroscopy. This analytical technique allows for the quantification of starting materials and products, providing valuable data for reaction optimization. High-performance liquid chromatography (HPLC) is another powerful tool for separating the reaction components and quantifying the conversion of unreacted C₆₀.

Detailed research findings on the rhodium-catalyzed hydroarylation of C₆₀ with arylboronic acids have been compiled to illustrate the reaction's scope and efficiency. The following table summarizes key aspects of this transformation.

Applications of 3 Cyano 4 Fluorophenylboronic Acid in Advanced Research

Organic Synthesis Building Block

As a bifunctional reagent, 3-cyano-4-fluorophenylboronic acid serves as a valuable component in the toolbox of synthetic organic chemists. amerigoscientific.comtcichemicals.com Its boronic acid moiety readily participates in cross-coupling reactions, while the cyano and fluoro groups offer sites for further chemical modification and influence the electronic properties of the molecule.

Construction of Complex Molecular Architectures

The primary application of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netfujifilm.com This reaction enables the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various organic halides or triflates, leading to the construction of complex biaryl and diarylmethane structures. researchgate.netaaronchem.comfujifilm.com For instance, it has been successfully coupled with benzyl (B1604629) bromide to synthesize key intermediates for larger molecules. researchgate.netijacskros.com The presence of the fluorine atom can enhance the reactivity and stability of the compound in these transformations. aaronchem.com

Synthesis of Specialty Chemicals

This boronic acid derivative is instrumental in the synthesis of a range of specialty chemicals. chembuyersguide.comlookchem.com Its ability to introduce a fluorinated and cyanated phenyl group into a target molecule is highly valuable in the development of materials with specific electronic and physical properties. aaronchem.com The pinacol (B44631) ester of this compound is also frequently used for this purpose, offering advantages in terms of stability and handling. aaronchem.comlookchem.com

Pharmaceutical and Medicinal Chemistry Development

The unique substitution pattern of this compound makes it a sought-after intermediate in the discovery and development of new therapeutic agents. smolecule.comechemi.com The fluorine atom can improve metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be converted into other functional groups.

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutically active molecules. lookchem.comsmolecule.com Its role often involves introduction of the 3-cyano-4-fluorophenyl moiety, which is a common structural motif in a number of drug candidates.

A significant application of this compound is in the synthesis of anti-cancer agents, particularly kinase inhibitors. google.comgoogleapis.comgoogle.com Kinases are a class of enzymes that are often dysregulated in cancer, making them important therapeutic targets.

Research has demonstrated the use of this compound in the synthesis of potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and Tropomyosin Receptor Kinases (TRKs). researchgate.netresearchgate.netresearchgate.net For example, it is a key reagent in the synthesis of Entrectinib, a selective tyrosine kinase inhibitor approved for the treatment of certain types of solid tumors. researchgate.netijacskros.comresearchgate.net The synthesis of Entrectinib involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable benzyl bromide derivative. researchgate.netijacskros.comresearchgate.net

The compound has also been utilized in the development of inhibitors for other kinases implicated in cancer, such as those involved in proliferative diseases. google.comepo.org Patent literature describes its use in the creation of substituted indazole and imidazopyrazine derivatives with potential as kinase inhibitors for treating various cancers. google.comgoogle.comgoogle.com

Below is an interactive data table summarizing the use of this compound in the development of anti-cancer agents.

| Target Kinase | Application in Synthesis | Resulting Compound Class | Reference |

| ALK, ROS1, TRK | Suzuki-Miyaura cross-coupling with a benzyl bromide derivative. | Tyrosine Kinase Inhibitors (e.g., Entrectinib) | researchgate.netijacskros.comresearchgate.net |

| ACK1 | Suzuki coupling with a heterocyclic core. | Imidazopyrazine and Imidazotriazine Derivatives | google.com |

| MK2 | Coupling with a heterocyclic core. | Pyrroloisoquinoline Derivatives | google.com |

| General Kinases | Suzuki coupling in the synthesis of various heterocyclic structures. | Indazole and other heterocyclic derivatives | google.comgoogleapis.comgoogle.comjustia.com |

Enhancement of Drug Efficacy through Structural Modification

The incorporation of the 3-cyano-4-fluorophenyl moiety into a drug candidate's structure can significantly influence its pharmacological profile. The fluorine atom and the cyano group are both strongly electron-withdrawing, which can alter the electronic properties of the molecule. This modification can lead to enhanced binding affinity to the target protein, improved metabolic stability, and better pharmacokinetic properties. For instance, the introduction of a fluorinated substituent can block sites of metabolism, thereby increasing the drug's half-life in the body. While specific studies detailing the direct enhancement of drug efficacy by the incorporation of the 3-cyano-4-fluorophenyl group are not extensively documented in publicly available literature, the general principles of medicinal chemistry strongly support this application. The unique electronic nature of the cyano and fluorine substituents on the phenyl ring can enhance the reactivity and selectivity of the boronic acid in cross-coupling reactions, facilitating the synthesis of complex molecular architectures that are pivotal in pharmaceutical research. chemimpex.comnih.gov

Application in Synthesis of Specific Drug Candidates (e.g., Entrectinib precursors)

While various synthetic routes for the multi-kinase inhibitor Entrectinib have been published, the direct use of this compound as a precursor is not explicitly detailed in the readily available scientific literature. chemimpex.comresearchgate.netnih.gov Entrectinib is a potent inhibitor of tyrosine kinases such as TRK A/B/C, ROS1, and ALK, which are implicated in various cancers. chemimpex.comnih.gov The synthesis of such complex kinase inhibitors often involves the coupling of different aromatic and heterocyclic fragments. In principle, this compound could serve as a key building block in the synthesis of precursors to Entrectinib or other kinase inhibitors through reactions like the Suzuki-Miyaura coupling. This would allow for the strategic introduction of the 3-cyano-4-fluorophenyl group into the final molecule. However, specific examples of this application in the synthesis of Entrectinib precursors require further investigation of proprietary or less accessible research data.

Diagnostics and Sensor Technology

The ability of boronic acids to reversibly bind with diols, such as those found in sugars, makes them highly valuable in the development of diagnostic tools and sensors. This compound, with its specific electronic and structural features, holds potential in this area.

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing biological processes within living cells. nih.gov Boronic acid-containing fluorophores are of particular interest for their ability to detect and image specific biomolecules. While direct applications of this compound in commercially available or widely documented fluorescent probes for cellular imaging are not prominent, the foundational chemistry is well-established. For instance, a related compound, a diboronic acid derivative incorporating a "4-cyano-2,1-phenylene" moiety, has been synthesized for the purpose of glucose sensing, highlighting the utility of the cyanophenylboronic acid scaffold in creating fluorescent sensors. rsc.orgmdpi.com The cyano group in such probes can influence the electronic properties of the fluorophore, potentially leading to desirable shifts in excitation and emission wavelengths or enhanced quantum yields.

The development of fluorescent probes that can target specific organelles or monitor dynamic cellular processes is a key area of research. A probe incorporating this compound could theoretically be designed to visualize glucose concentrations in different cellular compartments or to track other diol-containing biomolecules. The design of such probes often involves linking the boronic acid recognition element to a fluorophore. The binding of the target diol to the boronic acid moiety would then induce a change in the fluorescence signal, allowing for visualization.

Fabrication of Sensors for Biomolecule Detection

Beyond fluorescent probes, boronic acids are integral to the fabrication of various types of sensors for biomolecule detection, including electrochemical sensors.

The development of accurate and continuous glucose monitoring systems is a major focus in the management of diabetes. Boronic acid-based sensors offer a promising alternative to traditional enzyme-based sensors due to their stability and potential for long-term use. The principle behind these sensors lies in the reversible binding of glucose to the boronic acid, which can be transduced into a measurable signal.

Recent research has explored the use of diboronic acid derivatives for electrochemical glucose detection. In one study, a novel diboronic acid derivative was synthesized and immobilized on an electrode for the selective detection of glucose. While this specific study did not use this compound, it demonstrated that modifying phenylboronic acid with electron-withdrawing groups, such as a cyano group, can lower the pKa of the boronic acid, which is beneficial for glucose binding at physiological pH. A cyano-substituted diboronic acid derivative, for instance, exhibited a high binding constant for glucose. This suggests that a sensor incorporating this compound could potentially offer high sensitivity and selectivity for glucose.

General Sugar and Biomolecule Detection

The detection of sugars and other biomolecules is crucial for diagnostics and various biomedical research areas. Boronic acid-based fluorescent sensors have emerged as a promising tool for this purpose. rsc.orgrsc.orgmdpi.com The underlying principle of these sensors lies in the interaction between the boronic acid group and the cis-diol groups present in many sugars and biomolecules. This binding event can lead to a measurable change in the fluorescence properties of the sensor molecule, allowing for the detection and quantification of the target analyte.

While direct research specifically employing this compound for biomolecule detection is emerging, the fundamental principles of boronic acid chemistry strongly support its potential in this area. The presence of the electron-withdrawing cyano and fluoro groups on the phenyl ring can influence the Lewis acidity of the boron atom, potentially enhancing its binding affinity and selectivity towards certain diols.

A pertinent example involves a structurally similar compound, (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid, which has been successfully utilized in the fluorescent detection of saccharides. In this system, the binding of the boronic acid to a saccharide modulates the fluorescence of the anthracene (B1667546) group, providing a clear signal for detection. This demonstrates the feasibility of designing fluorescent sensors based on the this compound scaffold.

Table 1: Examples of Biomolecules with cis-diol Groups Detectable by Boronic Acid-Based Sensors

| Biomolecule Category | Specific Examples | Potential for Detection |

| Monosaccharides | Glucose, Fructose, Galactose | High |

| Polysaccharides | Glycans on cell surfaces | High |

| Glycoproteins | Transferrin, Immunoglobulins | High |

| Catecholamines | Dopamine, Epinephrine | Moderate |

| Ribonucleosides | Adenosine, Guanosine | High |

This table is illustrative and based on the general reactivity of boronic acids. Specific detection parameters for this compound would require experimental validation.

Materials Science Applications

The unique electronic and structural characteristics of this compound make it a valuable building block in materials science for the creation of advanced materials with tailored properties.

Synthesis of Advanced Polymeric Materials

This compound is a key monomer in the synthesis of advanced polymers, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.netmdpi.com This reaction allows for the formation of carbon-carbon bonds, enabling the creation of conjugated polymers with extended π-systems. The incorporation of the cyano and fluoro substituents into the polymer backbone can significantly influence the material's electronic and physical properties.

The electron-withdrawing nature of these groups can lower the energy levels of the polymer's molecular orbitals, which is a critical factor in designing materials for organic electronics. kyoto-u.ac.jp While specific data on polymers synthesized solely from this compound is not extensively documented in publicly available research, the principles of polymer chemistry suggest that such materials would exhibit interesting optical and electronic properties.

Table 2: Potential Properties of Polymers Incorporating this compound

| Property | Potential Influence of this compound | Potential Application |

| Electron Affinity | Increased due to electron-withdrawing groups | n-type semiconductors in organic transistors |

| Band Gap | Tunable based on co-monomers | Organic photovoltaics, Organic light-emitting diodes (OLEDs) |

| Solubility | Potentially enhanced by polar cyano group | Improved processability for device fabrication |

| Thermal Stability | Generally high for aromatic polymers | Durable electronic components |

This table represents potential properties based on the chemical structure and established principles of polymer science. Actual properties would need to be confirmed through synthesis and characterization.

Nanomaterial Development

The functionalization of nanomaterials with organic molecules is a powerful strategy to impart new functionalities. Boronic acids, including this compound, can be used to modify the surface of various nanomaterials, such as gold nanoparticles, quantum dots, and magnetic nanoparticles. nih.govrsc.orgresearchgate.net This surface modification can be achieved through the formation of covalent bonds between the boronic acid group and suitable functional groups on the nanomaterial surface.

Functionalizing nanomaterials with this compound could lead to the development of:

Nanosensors: The boronic acid moiety can act as a recognition element for biomolecules, while the nanomaterial provides a signal transduction platform (e.g., changes in plasmon resonance for gold nanoparticles or fluorescence for quantum dots). nih.gov

Targeted Drug Delivery Systems: The boronic acid can be used to target specific cell surface glycans that are overexpressed in certain diseases.

Catalysts: The electronic properties of the functionalized nanomaterial could be tuned for specific catalytic applications.

Exploitation of Electronic Properties for Electronic Applications

The electronic properties of materials derived from this compound are of significant interest for electronic applications. The presence of both a π-conjugated system and strong electron-withdrawing groups suggests that these materials could function as n-type semiconductors. kyoto-u.ac.jpnih.gov

In organic electronics, n-type materials are essential for the fabrication of complementary circuits, which are more power-efficient than circuits based solely on p-type materials. The development of stable and efficient n-type organic semiconductors remains a challenge, and the unique electronic structure of this compound-containing materials could contribute to addressing this gap.

Potential electronic applications include:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As an electron-acceptor material.

Organic Light-Emitting Diodes (OLEDs): As an electron-transporting or emissive layer.

Environmental Monitoring

The detection of pollutants in the environment is a critical aspect of public health and environmental protection. Boronic acid-based sensors have shown potential for the detection of certain environmental contaminants. mdpi.comnih.gov

Analytical Chemistry Methods for Pollutant Detection

While direct applications of this compound in the detection of specific environmental pollutants are not yet widely reported, the inherent reactivity of the boronic acid group suggests potential avenues for research. For instance, boronic acids can interact with certain heavy metal ions and fluoride (B91410) ions. mdpi.comresearchgate.net

Furthermore, boronic acid-functionalized materials can be used as sorbents for the solid-phase extraction of pollutants containing diol groups from environmental samples, allowing for their pre-concentration and subsequent analysis by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. acs.org The development of analytical methods based on this compound could offer new strategies for monitoring environmental quality.

Table 3: Potential Pollutants for Detection by Boronic Acid-Based Methods

| Pollutant Class | Detection Principle | Potential for this compound |

| Heavy Metal Ions (e.g., Cu²⁺, Cr(VI)) | Complexation with boronic acid | Possible, requires specific sensor design nih.govresearchgate.net |

| Fluoride Ions | Interaction with the boron atom | Possible mdpi.com |

| Catechol-based Pollutants | Binding to the boronic acid | High, based on diol interaction |

| Certain Pesticides with diol structures | Binding to the boronic acid | Possible, requires investigation |

This table highlights potential applications based on the known reactivity of boronic acids. Further research is needed to develop specific methods using this compound.

Absence of Research Data on the Application of this compound in Heavy Metal and Pesticide Detection

Following a comprehensive review of available scientific literature and data, it has been determined that there is no published research detailing the application of the chemical compound this compound for the specific purposes of detecting heavy metals or pesticides. Extensive searches of scholarly databases and scientific journals did not yield any studies, articles, or findings related to the use of this particular compound in these specified analytical fields.

Therefore, the requested article, "," with its detailed subsections on the detection of heavy metals and pesticides, cannot be generated. The foundational research required to provide thorough, informative, and scientifically accurate content for these sections does not appear to exist in the public domain.

While boronic acids as a class of compounds are utilized in the development of sensors for a variety of substances, the specific derivative, this compound, has not been documented in the scientific literature for the applications outlined. The available information on this compound is primarily limited to its sale as a chemical reagent and its use as an intermediate in the synthesis of other complex molecules, particularly in the field of medicinal chemistry.

Computational and Theoretical Studies of 3 Cyano 4 Fluorophenylboronic Acid

Conformational Analysis and Molecular Geometry

To understand the conformational landscape, scientists perform Potential Energy Surface (PES) scans. These calculations map the energy of the molecule as a function of specific dihedral angles. For 3-Cyano-4-fluorophenylboronic acid, the key dihedral angles are those defined by the rotation of the B(OH)₂ group relative to the phenyl ring and the rotation of the individual O-H bonds.

These calculations are typically carried out using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The resulting PES plot reveals the energy barriers between different conformations and identifies the most stable, low-energy arrangements. For the related molecule, 3-cyanophenylboronic acid, PES scans have been performed by varying the C1-B-O1-H and C1-B-O2-H dihedral angles, providing a methodological blueprint for studying the title compound. youtube.comwikipedia.org

From the potential energy surface, several stable or metastable conformers of this compound can be identified. These correspond to the energy minima on the PES. The stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Based on studies of similar phenylboronic acids, it is expected that the conformers will differ in the orientation of the two hydroxyl groups, leading to syn and anti arrangements. youtube.comwikipedia.org The global minimum energy conformer represents the most probable structure of the molecule in the gas phase. The relative energies of other conformers indicate the likelihood of their existence at a given temperature. A study on 3-cyanophenylboronic acid identified four main conformers: anti-syn, syn-anti, syn-syn, and anti-anti, with the anti-syn conformer being the most stable. youtube.comwikipedia.org A similar conformational preference is anticipated for this compound.

| Conformer | Relative Energy (kcal/mol) - Representative |

| anti-syn | 0.00 |

| syn-anti | 0.25 |

| syn-syn | 1.47 |

| anti-anti | 3.86 |

| This table presents representative relative energy values based on studies of analogous compounds to illustrate the expected conformational energetics of this compound. Actual values would require specific DFT calculations. |

Electronic Structure and Properties

The arrangement of electrons within a molecule governs its reactivity, spectroscopic behavior, and intermolecular interactions. Computational methods provide detailed insights into the electronic landscape of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

For this compound, the presence of the electron-withdrawing cyano and fluoro groups is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted phenylboronic acid. This would suggest an enhanced electrophilic character. The HOMO is likely to be localized on the phenyl ring, while the LUMO may have significant contributions from the boronic acid moiety and the cyano group.

| Orbital | Energy (eV) - Representative |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| This table provides representative energy values for the frontier molecular orbitals to illustrate the expected electronic structure of this compound. Precise values are dependent on the computational method and basis set used. |

The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. These maps show the regions of positive and negative electrostatic potential on the electron density surface. In this molecule, the electronegative fluorine, nitrogen, and oxygen atoms will create regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the boron atom will exhibit positive potential (electron-poor), indicating sites for nucleophilic attack.

Mulliken charge analysis, another computational tool, can quantify the partial charge on each atom. This analysis would likely show significant negative charges on the fluorine, nitrogen, and oxygen atoms, and positive charges on the boron and hydrogen atoms, consistent with the MEP map.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the nonlinear response to a strong electric field and is a key property for nonlinear optical (NLO) materials.

Computational studies on similar organic molecules have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance hyperpolarizability. In this compound, the cyano group acts as an electron acceptor and the boronic acid and fluorine can modulate the electronic properties of the phenyl ring. Theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can predict the NLO potential of this molecule. Such calculations on the related 3-cyanophenylboronic acid have been performed, providing a framework for assessing the NLO properties of the title compound. youtube.comwikipedia.org

| Property | Calculated Value (a.u.) - Representative |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 90 |

| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ |

| This table presents representative values for the electric properties of this compound based on data for analogous molecules. These values are intended to be illustrative of the expected properties. |

Spectroscopic Property Predictions

Theoretical calculations are pivotal in predicting and interpreting the spectroscopic properties of molecules. These simulations provide a molecular-level understanding of experimental spectra.

UV-Visible Absorption Spectra Simulations

The simulation of UV-Visible absorption spectra is crucial for understanding the electronic transitions within a molecule. These transitions are governed by the promotion of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Time-dependent density functional theory (TD-DFT) is a powerful method for simulating these electronic spectra.

For a related isomer, 4-Cyano-3-fluorobenzaldehyde, a study conducted using DFT at the B3LYP/6-311++G(d,p) level of theory provides a template for the type of data that can be generated. researchgate.net The calculations for this similar molecule revealed significant electronic transitions and their corresponding absorption wavelengths. The difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in determining the electronic properties and reactivity of a molecule. For 4-Cyano-3-fluorobenzaldehyde, the HOMO and LUMO energies were calculated to be -7.937 eV and -3.086 eV, respectively, resulting in an energy gap of 4.851 eV. researchgate.net

A hypothetical table of simulated UV-Visible absorption data for this compound, based on the type of results obtained for similar compounds, is presented below. This data is illustrative and would be the result of TD-DFT calculations.

Table 1: Simulated UV-Visible Absorption Spectra Data

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO -> LUMO | 280 | 0.45 |

| HOMO -> LUMO+1 | 265 | 0.12 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT, allows for the prediction of infrared (IR) and Raman spectra. These spectra are unique for each molecule and are determined by the vibrations of its chemical bonds. The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes.

For the related compound 3-fluorophenylboronic acid, detailed vibrational analysis has been performed using the B3LYP functional with the 6-311++G(d,p) basis set. nih.gov Similarly, a comprehensive study on 4-Cyano-3-fluorobenzaldehyde provided a detailed assignment of its vibrational modes based on DFT calculations. researchgate.net For instance, in the 4-Cyano-3-fluorobenzaldehyde study, the C-H stretching modes were observed in the range of 3000-3100 cm⁻¹, while the C=O stretching of the aldehyde group was identified around 1700 cm⁻¹. researchgate.net

An illustrative table of calculated vibrational frequencies for key functional groups in this compound is shown below.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Boronic Acid | 3500 - 3300 |

| C≡N Stretch | Cyano | 2240 - 2220 |

| C-F Stretch | Fluoro | 1250 - 1000 |

Note: This table is illustrative and does not represent experimentally verified data for this compound.

Quantum Chemical Methods

The accuracy of computational predictions is highly dependent on the chosen quantum chemical methods and basis sets.

Density Functional Theory (DFT) Calculations (e.g., B3LYP)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals. nih.gov It combines the strengths of both Hartree-Fock theory and DFT. This method is routinely used to optimize molecular geometries and calculate a wide range of properties, including vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netnih.gov

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less demanding than post-HF methods, it systematically neglects electron correlation, which can affect the accuracy of the results. HF calculations are often used as a starting point for more advanced calculations and can provide a qualitative understanding of the electronic structure.

Basis Set Selection and Optimization

The choice of a basis set is a critical step in any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. The quality of a basis set determines the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.

Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. researchgate.netnih.gov The notation indicates:

6-311 : A split-valence triple-zeta basis set, where core orbitals are described by one function and valence orbitals by three.

++G : The addition of diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) to allow for more flexibility in the orbital shapes.

The selection of an appropriate basis set involves a trade-off between desired accuracy and computational feasibility. For a molecule like this compound, a basis set like 6-311++G(d,p) would be a suitable choice for obtaining reliable predictions of its spectroscopic and electronic properties. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Cyano-3-fluorobenzaldehyde |

Comparative and Analogous Compound Research

Comparison with Other Fluorinated Aryl Boronic Acids

The introduction of fluorine atoms into aryl boronic acids significantly alters their chemical and physical properties. 3-Cyano-4-fluorophenylboronic acid, with its distinct substitution pattern, provides a compelling case study when compared to other fluorinated counterparts.

Fluorinated aryl boronic acids are widely utilized in organic synthesis, particularly in the pharmaceutical and materials science sectors. chemimpex.comugr.escymitquimica.com The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. In materials science, fluorine incorporation can modulate electronic properties, leading to applications in areas like liquid crystals and advanced polymers. ugr.es

A comparative analysis with compounds like 4-fluorophenylboronic acid reveals the influence of the additional cyano group. While 4-fluorophenylboronic acid is a common reactant in Suzuki-Miyaura coupling reactions, the electronic properties of this compound are further modulated by the electron-withdrawing nature of the cyano group. semanticscholar.orgsigmaaldrich.com This can impact the reactivity of the boronic acid in cross-coupling reactions. For instance, in a study on Suzuki-Miyaura reactions catalyzed by palladium nanoparticles, 4-fluorophenylboronic acid was found to be the most effective among several tested boronic acids, achieving almost complete conversion of the starting halide. ugr.essemanticscholar.org

The position of the fluorine atom also plays a crucial role. For example, comparing this compound with its isomer, 4-cyano-3-fluorophenylboronic acid, highlights the subtle yet significant differences in their reactivity and potential applications. chemimpex.comorganoborons.comsigmaaldrich.com These differences arise from the distinct electronic and steric environments around the boronic acid moiety.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Features |

| This compound | 214210-21-6 | 164.93 | Cyano and fluoro groups ortho and meta to the boronic acid. nih.govcymitquimica.com |

| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | A single fluorine atom para to the boronic acid. sigmaaldrich.com |

| 4-Cyano-3-fluorophenylboronic acid | 843663-18-3 | 164.93 | Cyano and fluoro groups meta and para to the boronic acid. organoborons.comsigmaaldrich.com |

Reactivity and Selectivity Differences in Substituted Phenylboronic Acids

The reactivity and selectivity of phenylboronic acids in organic reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. nih.gov The interplay of electronic and steric effects dictates the outcome of reactions, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling. organic-chemistry.orglibretexts.org

Electron-donating groups on the aryl ring generally increase the electron density on the boron-bearing carbon, which can sometimes facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, electron-withdrawing groups, such as the cyano and fluoro groups in this compound, decrease the electron density. semanticscholar.org This can affect the rate and efficiency of the coupling reaction. For instance, studies have shown that arylboronic acids with electron-withdrawing groups can exhibit different reactivity profiles compared to those with electron-donating groups. acs.org

The position of the substituent is equally critical. Ortho-substituents can exert significant steric hindrance, potentially impeding the approach of the palladium catalyst and affecting the reaction rate. nih.gov In the case of this compound, the fluorine atom is in the ortho position relative to the boronic acid, which could influence its reactivity.

The pKa of the boronic acid, a measure of its acidity, is also a key factor influencing its reactivity. Substituents that are electron-withdrawing tend to decrease the pKa, making the boronic acid more acidic. nih.gov This change in acidity can affect the equilibrium of the boronic acid with its boronate form, which is often the active species in cross-coupling reactions. nih.gov

Strategic Use of Boronic Acid Derivatives in Organic Synthesis

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. libretexts.orgnih.gov

The versatility of boronic acids stems from their stability, relatively low toxicity, and broad functional group tolerance. nih.gov They are generally stable to air and moisture, making them easy to handle and store. youtube.com This is in contrast to other organometallic reagents that can be highly reactive and require stringent handling conditions. libretexts.org

Boronic acid derivatives, such as boronate esters (e.g., pinacol (B44631) esters), are often used to modify the reactivity and stability of the parent boronic acid. youtube.comorganic-chemistry.org These derivatives can be more stable and are sometimes preferred for specific applications. The use of diethanolamine (B148213) to form air- and water-stable "dabornates" is another strategy to overcome the stability issues of some boronic acids. youtube.com

Beyond Suzuki-Miyaura coupling, boronic acids participate in a wide range of other important organic transformations, including:

Chan-Lam Coupling: Formation of carbon-heteroatom bonds (C-N, C-O, C-S). researchgate.net

Petasis Reaction: A multicomponent reaction to form allylic amines. sigmaaldrich.com

Asymmetric Synthesis: Used as chiral Lewis acids and in the synthesis of chiral molecules. nih.govwiley-vch.de

The strategic placement of functional groups on the phenylboronic acid, as seen in this compound, allows for the synthesis of highly functionalized and complex target molecules. The cyano group can serve as a handle for further chemical transformations, adding another layer of synthetic utility to this versatile building block.

Q & A

Q. What are the key considerations for synthesizing 3-cyano-4-fluorophenylboronic acid?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or directed ortho-metalation of fluorinated precursors. Key steps include:

- Using 3-cyano-4-fluorobromobenzene as a starting material for Suzuki-Miyaura coupling with bis(pinacolato)diboron .

- Ensuring anhydrous conditions and inert atmospheres (e.g., N₂/Ar) to prevent boronic acid oxidation .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography (60–120 mesh, hexane/ethyl acetate gradients) to achieve >97% purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC : Monitor purity using C18 columns (acetonitrile/water mobile phase) or GC-MS with DB-5 capillary columns .

- NMR Spectroscopy : Confirm structure via ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons) and ¹⁹F NMR (δ ~-110 ppm for para-fluorine) .

- Elemental Analysis : Validate boron content (~1.4% by ICP-OES) and molecular weight (164.93 g/mol) .

Q. What are the optimal storage conditions for this compound?

- Methodological Answer :

- Store at 0–6°C under inert gas (argon) to minimize hydrolysis and oxidation .

- Use amber vials to prevent photodegradation of the boronic acid moiety.

- Monitor stability via periodic ¹¹B NMR to detect boroxine formation .

Advanced Research Questions

Q. How do the cyano and fluoro substituents influence the electronic properties of this compound?

- Methodological Answer :

- Computational Analysis :

- Perform DFT/B3LYP calculations (e.g., Gaussian 09) to determine frontier orbitals (HOMO-LUMO gap) and charge distribution. The electron-withdrawing -CN and -F groups lower electron density at the boron center, enhancing electrophilicity for cross-coupling .

- Compare with analogs (e.g., 4-fluorophenylboronic acid) to quantify substituent effects on reaction kinetics .

- Experimental Validation :